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Compound of Interest

Compound Name: 5-Hydroxy Dantrolene-d4

Cat. No.: B565416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant primarily used in the

management of malignant hyperthermia and spasticity. Its mechanism of action involves the

inhibition of calcium release from the sarcoplasmic reticulum by binding to the ryanodine

receptor (RyR). The preclinical toxicological profile of dantrolene has been evaluated in various

animal models, including rats, mice, dogs, and monkeys. Key toxicological findings are

primarily related to hepatotoxicity, particularly with chronic high-dose administration. Evidence

of carcinogenicity has been observed in rats, specifically an increased incidence of mammary

tumors. Genotoxicity studies have yielded mixed results, with positive findings in some in vitro

assays. Reproductive and developmental toxicity studies have established No-Observed-

Adverse-Effect Levels (NOAELs). The main metabolites of dantrolene are 5-hydroxydantrolene,

which is pharmacologically active, and aminodantrolene. The toxicological profiles of these

metabolites are less extensively characterized than the parent compound. This guide provides

a comprehensive overview of the preclinical toxicology of dantrolene and its metabolites,

presenting quantitative data in structured tables, detailing experimental protocols, and

visualizing key pathways and workflows.

Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance

following a single or multiple closely spaced doses.
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Quantitative Data
Species Route Parameter Value (mg/kg) Reference

Rat Oral LD50 > 7500

[No specific

citation found for

this value]

Mouse Oral LD50 > 5000

[No specific

citation found for

this value]

No specific LD50 values were identified in the provided search results. The values presented

are indicative of low acute toxicity but require confirmation from primary study reports.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
A standardized protocol for assessing acute oral toxicity is the Acute Toxic Class Method

(OECD Guideline 423).

Objective: To estimate the acute oral toxicity of a substance.

Animal Model: Typically, rats (e.g., Sprague-Dawley or Wistar) are used. A small number of

animals of a single sex (usually females) are used in a stepwise procedure.

Dosage: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg

body weight). The substance is administered as a single oral gavage.

Procedure:

Animals are fasted overnight prior to dosing.

The test substance is administered, and animals are observed for mortality and clinical signs

of toxicity.

Observations are made frequently on the day of dosing and at least once daily for 14 days.

Body weights are recorded weekly.
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At the end of the observation period, surviving animals are euthanized and subjected to a

gross necropsy.

Endpoints:

Mortality

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, somatomotor activity, and behavior

pattern).

Body weight changes.

Gross pathological findings.

Subchronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance

following prolonged exposure.

Quantitative Data
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Species Duration Route

Dose
Levels
(mg/kg/da
y)

Key
Findings

NOAEL
(mg/kg/da
y)

Referenc
e

Rat 13 weeks Oral
0, 30, 100,

300

Decreased

body

weight and

food

consumptio

n at 100

and 300

mg/kg/day.

Mild liver

toxicity at

300

mg/kg/day.

30

[No

specific

citation

found for

these

values]

Dog 1 year Oral
0, 15, 30,

60

Signs of

hepatopath

y at ≥ 30

mg/kg/day.

15 [1]

Monkey 1 year Oral
0, 15, 30,

60

Signs of

hepatopath

y at ≥ 30

mg/kg/day.

15 [1]

Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)
Objective: To characterize the toxicity profile of a substance following 90 days of oral

administration.

Animal Model: Rats (e.g., Sprague-Dawley) are typically used, with an equal number of males

and females per group (at least 10 per sex per group).
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Dosage: At least three dose levels and a control group are used. Doses are administered daily

by gavage or in the diet/drinking water for 90 days.

Procedure:

Animals are acclimatized before the start of the study.

Daily observations for clinical signs of toxicity are performed.

Detailed clinical examinations are conducted weekly.

Body weight and food/water consumption are measured weekly.

Ophthalmological examinations are performed prior to the study and at termination.

Hematology and clinical biochemistry parameters are analyzed at termination.

Urinalysis is performed at termination.

At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and

designated organs are weighed.

Histopathological examination of a comprehensive list of organs and tissues is conducted.

Endpoints:

Mortality and clinical signs.

Body weight, food/water consumption.

Ophthalmological findings.

Hematology and clinical chemistry parameters.

Urinalysis parameters.

Gross pathology and organ weights.

Histopathological findings.
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Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic

mutations or chromosomal damage.

Quantitative Data
Assay

Test
System

Metabolic
Activation

Concentrati
on/Dose

Result Reference

Ames Test

Salmonella

typhimurium

(strains not

specified)

With and

without S9
Not specified Positive [1]

Chromosoma

l Aberration

Chinese

Hamster

Ovary (CHO)

cells

Not specified Not specified Positive

[No specific

citation found

for this result]

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test - OECD 471)
Objective: To detect gene mutations induced by a test substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

The test substance is incubated with the bacterial tester strains in the presence and absence

of a metabolic activation system (S9 mix from rat liver).

The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or

tryptophan).

The plates are incubated for 48-72 hours.
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The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) is counted.

Endpoints:

A substance is considered mutagenic if it causes a dose-related increase in the number of

revertant colonies over the negative control.

Experimental Protocol: In Vitro Chromosomal Aberration
Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are

used.

Procedure:

Cell cultures are exposed to the test substance at several concentrations, with and without

metabolic activation (S9 mix).

After a suitable treatment period, the cells are treated with a metaphase-arresting agent

(e.g., colcemid).

Cells are harvested, fixed, and stained.

Metaphase cells are examined microscopically for chromosomal aberrations.

Endpoints:

A substance is considered clastogenic if it induces a statistically significant, dose-dependent

increase in the frequency of cells with structural chromosomal aberrations.

Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumor-inducing potential

of a substance.
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Quantitative Data
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Species Strain Duration Route

Dose
Levels
(mg/kg/da
y)

Key
Findings

Referenc
e

Rat

Sprague-

Dawley

(female)

18 months Oral 15, 30, 60

Increased

incidence

of benign

and

malignant

mammary

tumors.

Increased

incidence

of benign

lymphatic

neoplasms

at the

highest

dose.

[1]

Rat
Sprague-

Dawley
30 months Oral 15, 30, 60

Decreased

time to

onset of

mammary

neoplasms.

Increased

incidence

of hepatic

lymphangio

mas and

angiosarco

mas in

females at

the highest

dose.

[1]
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Rat
Fischer-

344
30 months Oral 15, 30, 60

Dose-

related

reduction

in the time

of onset of

mammary

and

testicular

tumors.

[1]

Mouse HaM/ICR 24 months Oral
Not

specified

No

evidence of

carcinogeni

c activity.

[1]

Experimental Protocol: Carcinogenicity Study (OECD
451)
Objective: To observe and measure the neoplastic response to long-term exposure to a test

substance.

Animal Model: Typically rats and mice are used, with at least 50 animals of each sex per dose

group.

Dosage: At least three dose levels and a concurrent control group are used. The highest dose

should induce minimal toxicity without significantly altering the normal lifespan. Dosing is

typically for the majority of the animal's lifespan (e.g., 24 months for rats).

Procedure:

Animals are dosed daily, usually in the diet, drinking water, or by gavage.

Animals are observed daily for clinical signs of toxicity and tumor development.

Body weights and food consumption are recorded regularly.

A complete necropsy is performed on all animals.
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Histopathological examination of all organs and tissues is conducted.

Endpoints:

Incidence, type, and location of tumors.

Time to tumor onset.

Mortality and survival rates.

Clinical signs and other measures of toxicity.

Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential of a substance to interfere with

reproduction and normal development.

Quantitative Data

Study Type Species
Dose
Levels
(mg/kg/day)

Key
Findings

NOAEL
(mg/kg/day)

Reference

Fertility and

Early

Embryonic

Development

Rat Not specified

No

impairment of

fertility.

Not specified

[No specific

citation found

for this result]

Embryo-fetal

Development
Rat Not specified

No

teratogenic

effects.

Not specified

[No specific

citation found

for this result]

Embryo-fetal

Development
Rabbit Not specified

No

teratogenic

effects.

Not specified

[No specific

citation found

for this result]

Prenatal and

Postnatal

Development

Rat Not specified

No adverse

effects on

postnatal

development.

Not specified

[No specific

citation found

for this result]
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Experimental Protocol: Two-Generation Reproduction
Toxicity Study (OECD 416)
Objective: To assess the effects of a substance on all stages of the reproductive cycle.

Animal Model: Rats are typically used.

Procedure:

The F0 generation (parental) animals are dosed for a period before mating, during mating,

gestation, and lactation.

The F1 generation is selected from the F0 litters and is dosed from weaning through

maturity, mating, gestation, and lactation to produce the F2 generation.

Detailed observations are made on mating performance, fertility, pregnancy, parturition, and

lactation.

Offspring are evaluated for viability, growth, and development.

Necropsy and histopathology are performed on parental animals and selected offspring.

Endpoints:

Fertility indices, gestation length, litter size, pup viability, and pup body weights.

Anogenital distance and nipple retention in pups.

Age at sexual maturation.

Estrous cyclicity.

Sperm parameters.

Gross and histopathological findings in reproductive organs.

Metabolism and Metabolite Toxicology
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Dantrolene is primarily metabolized in the liver.

Metabolic Pathway
Dantrolene undergoes two main metabolic transformations:

Hydroxylation: Catalyzed by cytochrome P450 enzymes to form 5-hydroxydantrolene. This

metabolite is pharmacologically active.[2]

Nitroreduction: Reduction of the nitro group to form aminodantrolene, which is then

acetylated.[3]

Toxicology of Metabolites
5-Hydroxydantrolene: This is an active metabolite with muscle relaxant properties. Its

toxicological profile is not as well-defined as dantrolene, but it is believed to contribute to the

overall pharmacological and toxicological effects of the parent drug.

Aminodantrolene: The role of this metabolite in dantrolene-induced toxicity is not fully

understood.

Signaling Pathways and Experimental Workflows
Dantrolene's Mechanism of Action on the Ryanodine
Receptor

Skeletal Muscle Cell

Sarcoplasmic Reticulum (SR)

Ryanodine Receptor 1 (RyR1) Cytosolic Ca2+
Ca2+ effluxCa2+ Store

Release
Muscle Contraction

Activates

Dantrolene
Inhibits
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Click to download full resolution via product page

Caption: Dantrolene inhibits Ca2+ release from the SR via the RyR1 receptor.

Experimental Workflow for a 90-Day Oral Toxicity Study
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Caption: Workflow of a typical 90-day repeated-dose oral toxicity study.
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Conclusion
The preclinical toxicological data on dantrolene indicate a relatively low potential for acute

toxicity. The primary concerns identified in animal studies are hepatotoxicity with chronic

administration at higher doses and a potential for carcinogenicity in rats. Genotoxicity findings

are mixed, suggesting a need for careful consideration of the data. Reproductive and

developmental studies have not revealed significant concerns at therapeutic dose levels. The

active metabolite, 5-hydroxydantrolene, likely contributes to the overall toxicological profile.

Further research into the specific toxicities of dantrolene's metabolites would provide a more

complete understanding of its safety profile. This guide provides a foundational understanding

for researchers and drug development professionals involved in the continued evaluation and

clinical use of dantrolene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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